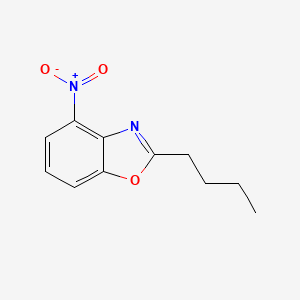

2-Butyl-4-nitro-1,3-benzoxazole

Description

Historical Context and Evolution of 1,3-Benzoxazole Chemistry

The study of benzoxazole (B165842) and its derivatives has a rich history, evolving from fundamental synthesis to the development of sophisticated applications. Initially, the synthesis of the benzoxazole nucleus was achieved through classical condensation reactions. A primary traditional method involves the reaction of 2-aminophenols with carbonyl compounds, such as aldehydes or carboxylic acids and their derivatives, under various conditions. rsc.org Over the years, synthetic methodologies have advanced significantly, with the introduction of various catalysts and greener reaction conditions. organic-chemistry.orgrsc.org Modern approaches often utilize metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and the use of ionic liquids to improve yields, reduce reaction times, and enhance the environmental profile of the synthesis. rsc.orgmdpi.com For instance, the condensation of 2-aminophenols with aldehydes can now be efficiently catalyzed by reagents like samarium triflate in aqueous media or through electrochemical oxidation, which offers an atom-economical and oxidant-free pathway. organic-chemistry.org

Structural Significance of the Benzoxazole Scaffold in Diverse Chemical Fields

The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. najah.edunih.gov This versatility stems from its rigid, planar, and aromatic nature, which provides a stable platform for the attachment of various functional groups. researchgate.net The fusion of the electron-rich oxazole (B20620) ring with the benzene (B151609) ring creates a unique electronic environment that influences the molecule's reactivity and interaction with biological macromolecules.

The structural features of benzoxazole derivatives allow them to serve as isosteres of naturally occurring nucleic bases, enabling them to interact with biological polymers. researchgate.net This has led to their investigation in numerous therapeutic areas. Benzoxazole-containing compounds have been explored for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.netnajah.edunih.gov Beyond medicine, these scaffolds are important in materials science, where their π-conjugated system is utilized in the development of optical brighteners and other functional materials.

Overview of Advanced Research Trajectories for Substituted 1,3-Benzoxazoles

A second major research thrust is the exploration of their biological activities. Scientists are actively synthesizing and screening libraries of benzoxazole derivatives to identify new lead compounds for drug discovery. researchgate.netnih.gov For example, research has shown that specific substitutions on the benzoxazole ring can lead to potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2) or potent anticancer agents against various human cancer cell lines. researchgate.netnih.gov The introduction of nitro groups, in particular, is a common strategy in medicinal chemistry to modulate the electronic properties and biological activity of a scaffold. Furthermore, the synthesis of complex molecules where the benzoxazole unit is coupled with other heterocyclic systems is a growing area of interest, aiming to create hybrid molecules with enhanced or novel properties. researchgate.net

Focus on: 2-Butyl-4-nitro-1,3-benzoxazole

While the broader class of benzoxazoles is well-documented, specific research on This compound is limited in publicly accessible literature. However, its chemical identity is well-established, and it is available from several chemical suppliers.

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | chemicalbook.com |

| CAS Number | 923224-88-8 | chemicalbook.com |

| Molecular Formula | C11H12N2O3 | chemicalbook.com |

| Molecular Weight | 220.228 g/mol | chemicalregister.com |

The structure of this compound features a butyl group at the 2-position and a nitro group at the 4-position of the benzoxazole ring system. The butyl group adds lipophilicity to the molecule, while the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic system.

General synthetic strategies for related compounds suggest that This compound could be synthesized via the condensation of 2-amino-3-nitrophenol (B1277897) with valeraldehyde (B50692) or valeric acid derivatives. Another approach could involve the nitration of a pre-formed 2-butylbenzoxazole, though this might lead to a mixture of isomers. The synthesis of related 2-alkyl and nitro-substituted benzoxazoles has been reported through various methods, including reductive cyclization of o-nitrophenols. thieme-connect.comrsc.org

The specific research applications and detailed findings for This compound are not extensively reported. However, based on the known activities of analogous compounds, it could be a candidate for investigation in materials science or as an intermediate in the synthesis of more complex, biologically active molecules. researchgate.net

Table of Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 923224-88-8 | C11H12N2O3 |

| 2-Butyl-6-nitro-1,3-benzoxazole | 886360-96-9 | C11H12N2O3 |

| 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone | Not Available | C24H26N2O5 |

| 2-amino-3-nitrophenol | 603-85-0 | C6H6N2O3 |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-butyl-4-nitro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-3-7-10-12-11-8(13(14)15)5-4-6-9(11)16-10/h4-6H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIITKVVCDQJHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(C=CC=C2O1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 2 Butyl 4 Nitro 1,3 Benzoxazole and Its Analogues

Strategies for the Construction of the 1,3-Benzoxazole Core Framework

The construction of the 1,3-benzoxazole ring system is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this synthesis efficiently. These strategies can be broadly categorized into cyclocondensation reactions and oxidative cyclization pathways.

Cyclocondensation reactions involving o-aminophenols are the most common and direct methods for synthesizing 2-substituted benzoxazoles. nih.gov These reactions involve the condensation of a 2-aminophenol (B121084) with a carbonyl-containing compound, followed by intramolecular cyclization and dehydration to form the oxazole (B20620) ring. For the synthesis of 2-Butyl-4-nitro-1,3-benzoxazole, the precursor would be 2-amino-3-nitrophenol (B1277897).

The reaction of 2-aminophenols with aldehydes is a widely used, straightforward method for benzoxazole (B165842) synthesis. nih.gov The process begins with the formation of a Schiff base intermediate through the condensation of the amino group of the 2-aminophenol with the aldehyde's carbonyl group. This is followed by an intramolecular nucleophilic attack of the phenolic hydroxyl group onto the imine carbon, leading to a cyclized intermediate that subsequently dehydrates to yield the benzoxazole ring. Various catalysts, including Brønsted acids, Lewis acids, and ionic liquids, can facilitate this reaction. organic-chemistry.org The reaction tolerates a range of substituents on both the 2-aminophenol and the aldehyde. organic-chemistry.org

For the specific synthesis of this compound, 2-amino-3-nitrophenol would be reacted with pentanal (valeraldehyde). Research on analogous compounds demonstrates the viability of this approach with substituted precursors. Sustainable methods utilizing microwave irradiation or ultrasound have also been developed to improve yields and reduce reaction times. mdpi.com

Table 1: Examples of Benzoxazole Synthesis via Aldehyde Condensation

| 2-Aminophenol Derivative | Aldehyde | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminophenol | Benzaldehyde (B42025) | ZnONP, EtOH, rt, 1h | 2-Phenylbenzoxazole (B188899) | 93% | mdpi.com |

| 2-Aminophenol | 4-Nitrobenzaldehyde | ZnONP, EtOH, rt, 1h | 2-(4-Nitrophenyl)benzoxazole | 95% | mdpi.com |

| 4-Methyl-2-aminophenol | Benzaldehyde | ZnONP, EtOH, rt, 1h | 2-Phenyl-5-methylbenzoxazole | 92% | mdpi.com |

This table presents data for the synthesis of benzoxazole analogues to illustrate the general methodology.

An alternative and robust method for forming the benzoxazole core involves the condensation of 2-aminophenols with carboxylic acids or their more reactive derivatives, such as acyl chlorides and esters. researchgate.net When using carboxylic acids, the reaction typically requires high temperatures and a dehydrating agent or a strong acid catalyst like polyphosphoric acid (PPA) to drive the cyclization.

The use of activating agents provides a milder reaction pathway. For instance, Lawesson's reagent has been employed as an efficient promoter for the solvent-free, microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol, accommodating aliphatic, aromatic, and heteroaromatic acids. organic-chemistry.org More recently, methods involving the activation of tertiary amides with triflic anhydride (B1165640) (Tf₂O) have been developed. This approach has shown impressive tolerance for a nitro-substituted aminophenol, producing the desired product in good yield. mdpi.comnih.gov To synthesize this compound via this route, 2-amino-3-nitrophenol would be condensed with pentanoic acid or one of its derivatives.

Table 2: Benzoxazole Synthesis from Carboxylic Acid Derivatives

| 2-Aminophenol Derivative | Carboxylic Acid/Amide Derivative | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminophenol | Various Carboxylic Acids | Lawesson's Reagent, Microwave | 2-Substituted Benzoxazoles | Good | organic-chemistry.org |

| 4-Nitro-2-aminophenol | N-benzyl-N-methyl-2-phenylacetamide | Tf₂O, 2-F-Pyr, DCM, rt | 2-Benzyl-5-nitrobenzoxazole | 65% | mdpi.com |

This table presents data for the synthesis of benzoxazole analogues to illustrate the general methodology.

Orthoesters serve as versatile reagents for the synthesis of various heterocycles, including benzoxazoles. organic-chemistry.org The reaction of a 2-aminophenol with an orthoester, such as triethyl orthoformate, typically proceeds under acidic catalysis or thermal conditions. The orthoester acts as a synthetic equivalent of a carboxylic acid derivative. The mechanism involves initial condensation with the amino group, followed by cyclization with the hydroxyl group and subsequent elimination of alcohol molecules.

While initial studies involved uncatalyzed thermal reactions, subsequent research has employed various catalysts like Brønsted acid ionic liquids or montmorillonite KSF clay to improve efficiency. organic-chemistry.org For the synthesis of the target molecule, this compound, the corresponding orthoester would be triethyl orthopentanoate. This method provides an efficient route to the benzoxazole core, particularly for analogues where the corresponding orthoesters are commercially available.

Oxidative cyclization represents an alternative strategy that often proceeds under milder conditions compared to high-temperature condensations. These methods typically involve the formation of a precursor, such as a phenolic Schiff base, which is then cyclized in the presence of an oxidizing agent. researchgate.net

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and iodosobenzene diacetate, are powerful and environmentally benign oxidants that have found widespread use in organic synthesis. beilstein-journals.orgnih.gov They are particularly effective in promoting the intramolecular oxidative cyclization of phenolic Schiff bases to form benzoxazoles. researchgate.netsemanticscholar.org

The synthesis of this compound via this pathway would first involve the formation of the Schiff base from 2-amino-3-nitrophenol and pentanal. This intermediate would then be treated with a hypervalent iodine(III) reagent. The proposed mechanism involves the oxidation of the phenolic hydroxyl group, followed by an intramolecular cyclization (C-O bond formation) and subsequent rearomatization to yield the final benzoxazole product. This methodology is valued for its mild reaction conditions and compatibility with a wide range of functional groups.

Table 3: Examples of Hypervalent Iodine-Mediated Cyclizations

| Substrate | Hypervalent Iodine Reagent | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Boc-acrylamides | (Diacetoxyiodo)benzene | Acetic Acid | Oxazolidine-2,4-diones | Moderate to Excellent | nih.gov |

| p-Hydroxy Acetanilides | Phenyliodine(III) diacetate (PIDA) | Dichloromethane | 1,2-Dispirodienones | Good | researchgate.net |

This table presents data for various hypervalent iodine-mediated cyclizations to illustrate the reagent's utility in forming heterocyclic structures.

Oxidative Cyclization Pathways for Benzoxazole Formation

Metal-Catalyzed Oxidative Methodologies (e.g., Cu, Fe, Pd)

Transition metal catalysis has revolutionized the synthesis of benzoxazoles, enabling the use of diverse starting materials under milder conditions through oxidative cyclization pathways.

Copper (Cu)-Catalyzed Synthesis: Copper catalysts are widely employed due to their low cost and high efficiency in promoting the synthesis of 2-substituted benzoxazoles. One common approach involves the condensation of 2-aminophenols with various coupling partners. For instance, copper-catalyzed reactions of 2-aminophenols with β-diketones, facilitated by a Brønsted acid, can yield 2-substituted benzoxazoles. While this method is versatile, the use of a butyl-substituted β-diketone would be necessary to obtain the desired 2-butylbenzoxazole. Another copper-catalyzed strategy is the direct 2-arylation of benzoxazoles with aryl bromides using a CuI/PPh₃-based catalyst, which proceeds via a C-H activation mechanism. researchgate.net Adapting this for alkylation would require a different set of conditions.

Iron (Fe)-Catalyzed Synthesis: Iron catalysts offer an economical and environmentally benign alternative for benzoxazole synthesis. A practical method involves the iron-catalyzed intramolecular O-arylation of 2-haloanilides. nih.gov More direct routes include the iron-catalyzed redox condensation of o-nitrophenols with acetophenones and methylquinolines, facilitated by elemental sulfur. nih.govmdpi.com An iron-catalyzed hydrogen transfer strategy for the redox condensation of o-hydroxynitrobenzenes with alcohols also provides a pathway to 2-substituted benzoxazoles in very good yields. researchgate.net

Palladium (Pd)-Catalyzed Synthesis: Palladium catalysts are highly effective for C-H bond functionalization, enabling the direct introduction of substituents onto the benzoxazole core. researchgate.net For the synthesis of the core structure itself, palladium-catalyzed carbonylative synthesis of isoindoloquinazolinones has been developed, showcasing the versatility of palladium in constructing complex heterocyclic systems. organic-chemistry.org A more direct approach involves the palladium-catalyzed direct C-H bond arylation of (benzo)oxazoles with aryl chlorides, catalyzed by an N-Heterocyclic Carbene–Palladium(II)–Im complex. google.com

| Metal Catalyst | Typical Precursors | Key Features | Example Reaction Type |

|---|---|---|---|

| Copper (Cu) | 2-Aminophenols, β-diketones/aldehydes/nitriles | Cost-effective, versatile, good yields | Condensation/Cyclization |

| Iron (Fe) | o-Nitrophenols, alcohols/acetophenones | Economical, environmentally friendly | Redox Condensation |

| Palladium (Pd) | Benzoxazole core, aryl/alkyl halides | High efficiency for C-H activation | Direct C-H Functionalization |

Aerobic Oxidation Reactions

The use of molecular oxygen or air as the terminal oxidant in the synthesis of benzoxazoles represents a green and sustainable approach. These reactions are often catalyzed by various metal complexes or organocatalysts. An efficient aerobic oxidative synthesis of 2-substituted benzoxazoles can be achieved using 4-methoxy-2,2,6,6-tetramethyl-1-piperidinyloxy (4-Methoxy-TEMPO) as a catalyst. This method avoids the use of harsh or stoichiometric oxidants, making it an attractive option for industrial applications. The synthesis of 2-acyl benzoxazoles through tandem C-H oxygenation and oxazole ring formation under aerobic conditions has also been reported, highlighting the potential for direct functionalization during the cyclization process.

Elemental Sulfur as a Green Oxidant

Elemental sulfur has emerged as an inexpensive, readily available, and environmentally benign oxidant for the synthesis of benzoxazoles. In the presence of a suitable activator, such as N-methylpiperidine, elemental sulfur can promote the oxidative rearranging coupling between o-aminophenols and ketones to afford a wide range of 2-alkylbenzoxazoles under mild conditions. This method is inspired by the Willgerodt reaction but operates at significantly lower temperatures. Additionally, elemental sulfur, in combination with 1,4-diazabicyclo[2.2.2]octane (DABCO), efficiently promotes the reductive coupling and annulation of o-nitrophenols with aldehydes, providing a straightforward and green route to benzoxazoles. researchgate.net

Direct C-H Activation and Functionalization for Benzoxazole Diversification

Direct C-H activation is a powerful strategy for the diversification of pre-formed benzoxazole rings, allowing for the introduction of various substituents at the C2 position with high atom economy. Transition metals, particularly palladium, are frequently used to catalyze these transformations. For instance, palladium-catalyzed direct C-H alkylation of benzoxazoles with alkyl halides has been demonstrated. Copper-catalyzed systems have also been developed for the direct C-H alkenylation of benzoxazoles with allyl halides under ligand-free conditions. These methods provide a more convergent approach to substituted benzoxazoles compared to the de novo synthesis from substituted precursors.

Cascade Reaction Sequences for Multisubstituted Benzoxazole Synthesis

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient way to construct complex molecules like multisubstituted benzoxazoles. A method for the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols in the presence of triflic anhydride (Tf₂O) proceeds through a cascade reaction involving amide activation, nucleophilic addition, intramolecular cyclization, and elimination. Another example is the Y(OTf)₃-catalyzed cascade formal [4+2] cyclization of benzoxazoles with propargylic alcohols, which proceeds through a ring-opening and regioselective ring-closure process to form 1,4-benzoxazine scaffolds. While this latter example leads to a different heterocyclic system, it demonstrates the potential of cascade reactions starting from benzoxazoles.

Amide-Based Electrophilic Activation Strategies

The activation of amides to render them susceptible to nucleophilic attack provides a versatile entry into benzoxazole synthesis. The use of triflic anhydride (Tf₂O) in the presence of a mild base like 2-fluoropyridine (B1216828) can activate tertiary amides towards reaction with 2-aminophenols. This strategy allows for the synthesis of a wide range of 2-substituted benzoxazoles. The proposed mechanism involves the formation of a highly reactive amidinium salt intermediate, which is then attacked by the amino group of the 2-aminophenol, followed by intramolecular cyclization and elimination to yield the benzoxazole product.

Regioselective Introduction of the 4-nitro Group onto the 1,3-Benzoxazole Scaffold

The introduction of a nitro group onto the benzoxazole ring is a common strategy to modulate its electronic and biological properties. However, achieving regioselectivity, particularly at the 4-position, can be challenging.

Electrophilic nitration of the benzoxazole ring system typically occurs at the 5- or 6-positions. The nitro group may enter the 4- or 7-position, especially if the 5- and 6-positions are blocked by other substituents. This preference is dictated by the electronic nature of the fused heterocyclic system.

A plausible and more controlled strategy to obtain this compound is to start with a pre-nitrated precursor. The synthesis would involve the initial preparation of 2-amino-3-nitrophenol, followed by its condensation with valeraldehyde (B50692) or a related four-carbon precursor to form the this compound. This approach circumvents the regioselectivity issues associated with the direct nitration of the benzoxazole ring. The synthesis of 2-amino-4-nitrophenol is well-established and involves the selective reduction of 2,4-dinitrophenol. A similar strategy starting from the appropriate dinitrophenol could potentially yield the required 2-amino-3-nitrophenol intermediate.

An alternative approach could involve directing group strategies. For instance, a directing group could be installed on the benzoxazole ring that favors electrophilic attack at the C4 position. After the nitration step, this directing group would be removed. While palladium-catalyzed ortho-C-H functionalization of 2-amidophenols has been used to access C4-arylated benzoxazoles by exploiting the directing potential of the -NHCOR group, the application of this strategy for nitration is less common.

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Direct Nitration | Electrophilic nitration of pre-formed 2-butyl-1,3-benzoxazole. | Atom economical, fewer synthetic steps. | Poor regioselectivity, favors 5- and 6-nitro isomers. |

| Synthesis from Pre-nitrated Precursor | Condensation of 2-amino-3-nitrophenol with a C4 aldehyde or equivalent. | Excellent regiocontrol. | Requires synthesis of the specific 2-amino-3-nitrophenol precursor. |

| Directing Group Strategy | Installation of a removable directing group to favor C4 nitration. | Potentially high regioselectivity. | Requires additional steps for installing and removing the directing group; suitable directing groups for C4 nitration are not well-established. |

Nitration of Pre-formed Benzoxazole Systems

One potential strategy for synthesizing nitro-benzoxazoles involves the direct nitration of a pre-formed benzoxazole ring system. This electrophilic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid globalresearchonline.net. The position of nitration on the benzoxazole ring is dictated by the directing effects of the fused benzene (B151609) and oxazole rings.

Research indicates that the nitration of benzoxazole generally occurs preferentially at the 5- or 6-positions of the benzene ring researchgate.net. However, the nitro group can also be introduced at the 4- or 7-position, particularly if the more reactive 5- and 6-positions are already blocked by other substituents researchgate.net. Therefore, to synthesize this compound via this route, one would start with 2-butyl-1,3-benzoxazole and perform a nitration reaction. The success of this method in yielding the desired 4-nitro isomer would heavily depend on the reaction conditions and the potential for isolating it from other isomers formed.

Utilization of Nitro-Substituted Starting Materials in Cyclization

A more common and regioselective approach involves the use of starting materials that already contain the nitro group in the desired position prior to the cyclization step that forms the benzoxazole ring. This strategy typically begins with a nitro-substituted o-aminophenol. For the target molecule, the key precursor would be 2-amino-3-nitrophenol.

Several methods have been developed for the cyclization of o-nitrophenols and their derivatives to form benzoxazoles. organic-chemistry.org One such method involves a reductive coupling and annulation of o-nitrophenols with aldehydes, promoted by a combination of elemental sulfur and an organic base like DABCO (1,4-diazabicyclo[2.2.2]octane). organic-chemistry.org Another approach utilizes an Fe/S redox catalyst system, combining FeCl3·6H2O and sulfur, to facilitate a one-step redox and condensation reaction between a 2-nitrophenol and an aldehyde at elevated temperatures jst.vn. This method is noted for its efficiency and use of readily available materials jst.vn.

Solid-phase synthesis techniques have also been developed, using precursors like 3-nitrotyrosine as a scaffold to build benzoxazole structures. nih.gov In this method, the nitro group is present from the start and is reduced using reagents like tin(II) chloride (SnCl2) just before the final dehydrative cyclization to form the benzoxazole ring nih.gov.

Table 1: Selected Cyclization Methods Using Nitro-Substituted Precursors

| Precursor(s) | Reagents/Catalyst | Key Transformation | Reference(s) |

| 2-Nitrophenols and Aldehydes | Elemental Sulfur, DABCO | Reductive coupling and annulation | organic-chemistry.org |

| 2-Nitrophenols and Aldehydes | FeCl3·6H2O, Elemental Sulfur | One-step redox and condensation | jst.vn |

| Styrenes and 2-Nitrophenols | Elemental Sulfur, DABCO | Annulation to form 2-benzyl benzoxazoles | |

| Polymer-supported 3-Nitrotyrosine | SnCl2, then dehydration | Reduction of nitro group followed by cyclization | nih.gov |

Integration of the 2-Butyl Moiety at Position 2 of the 1,3-Benzoxazole Ring

The introduction of the 2-butyl substituent is a critical step in the synthesis. This can be achieved either during the ring-forming cyclization reaction or by modifying the benzoxazole core after its formation.

Employment of Butyl-Containing Carbonyl Compounds in Condensation Reactions

The most direct and widely used method for installing a substituent at the C2 position of the benzoxazole ring is through the condensation of an o-aminophenol with a corresponding carbonyl compound. nih.govnih.govchemicalbook.comresearchgate.net To introduce a butyl group, a carbonyl compound with a four-carbon chain, such as valeraldehyde (pentanal) or valeric acid (pentanoic acid) and its derivatives (e.g., acyl chlorides), would be used.

The reaction involves the condensation of the amino group of the o-aminophenol with the carbonyl group of the aldehyde or acid derivative, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring. nih.gov A wide array of catalysts can be employed to facilitate this transformation, including metal catalysts, nanocatalysts, and ionic liquids. nih.gov For the synthesis of this compound, this would involve reacting 2-amino-3-nitrophenol with a compound like valeraldehyde.

Post-Cyclization Alkylation Strategies at Position 2

An alternative, though often less common, strategy is the functionalization of the C-H bond at the C2 position after the benzoxazole core has been formed. nih.gov This approach avoids the need to carry the butyl group through the cyclization process. However, direct C-H functionalization at the C2 position of benzoxazoles can be challenging and may require specific activation strategies. nih.gov

Given the difficulties associated with direct C-H activation, synthetic strategies that build the benzoxazole core and introduce the desired C2 substituent simultaneously through cyclization are generally more versatile and widely employed. nih.gov While methods for post-cyclization modification exist, the condensation approach described in 2.3.1 is typically more straightforward for introducing an alkyl group like butyl.

Sustainable and Green Chemical Approaches in 1,3-Benzoxazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for synthesizing heterocyclic compounds, including benzoxazoles. These green chemistry approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Solvent-Free Reaction Conditions and Mechanochemical Synthesis

A key aspect of green synthesis is the reduction or elimination of volatile organic solvents. Numerous protocols have been developed for the synthesis of benzoxazoles under solvent-free conditions. nih.govacs.orgresearchgate.netajchem-a.com These reactions are often facilitated by heterogeneous catalysts that can be easily recovered and reused. For instance, a Brønsted acidic ionic liquid gel has been used as an efficient, recyclable catalyst for the condensation of o-aminophenols and aldehydes at elevated temperatures without any solvent. nih.govacs.org Similarly, magnetic nanoparticles coated with an acidic ionic liquid have been employed as a catalyst under solvent-free ultrasound irradiation, leading to faster reaction times and high yields. nih.gov

Mechanochemical synthesis, which involves conducting reactions by grinding solid reactants together, represents another powerful solvent-free approach. nih.govmdpi.com The synthesis of benzoxazole derivatives has been achieved using a "grindstone method," where an o-aminophenol and a substituted benzaldehyde are ground together with a solid catalyst like strontium carbonate in a mortar and pestle at room temperature. nih.gov This method is characterized by short reaction times, high yields, and an eco-friendly profile. nih.gov

Table 2: Comparison of Green Synthesis Methods for Benzoxazoles

| Method | Catalyst / Conditions | Advantages | Reference(s) |

| Solvent-Free Thermal | Brønsted Acidic Ionic Liquid Gel | High yields, recyclable catalyst, no solvent | nih.govacs.org |

| Solvent-Free Ultrasound | Imidazolium chlorozincate on Fe3O4 nanoparticles | Fast reaction (30 min), mild conditions, water as only byproduct | nih.gov |

| Mechanochemical (Grinding) | Strontium Carbonate (SrCO3) | Solvent-free, short reaction time (20 min), room temperature | nih.gov |

| Solvent-Free Thermal | Silica-supported sodium hydrogen sulphate | High yield, reusable and eco-friendly catalyst | researchgate.net |

| Solvent-Free Thermal | Fe3O4@SiO2-SO3H magnetic nanoparticles | Magnetically recyclable catalyst, low temperature (50 °C) | ajchem-a.com |

Catalysis by Recyclable Systems (e.g., Ionic Liquids, Nanocatalysts, PEG-SO3H)

The use of recyclable catalysts is a cornerstone of green chemistry, aiming to minimize waste and improve economic feasibility. Several heterogeneous and homogeneous recyclable catalytic systems have been effectively employed for the synthesis of benzoxazole derivatives.

Ionic Liquids (ILs):

Ionic liquids, salts with melting points below 100°C, have gained prominence as green reaction media and catalysts due to their negligible vapor pressure, high thermal stability, and recyclability. auctoresonline.orgauctoresonline.orgnih.gov Their tunable acidity and basicity make them versatile catalysts for various organic transformations, including the synthesis of benzoxazoles. auctoresonline.org For instance, Brønsted acidic ionic liquids have been shown to be efficient and reusable catalysts for the condensation of o-aminophenols with aldehydes. auctoresonline.org In a typical procedure, an ionic liquid like 1-butylpyridinium iodide ([BPy]I) can be used to catalyze the direct oxidative amination of benzoxazoles. auctoresonline.org While direct synthesis of this compound using this specific method hasn't been detailed, the general applicability suggests its potential. After the reaction, the product can be extracted, and the ionic liquid can be recovered and reused for several cycles with minimal loss of activity. auctoresonline.org Another example involves the use of a bis-ionic liquid, 3,3'-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium)bromide ([BDBDIm]Br), which has been effective in the synthesis of novel benzoxazoles at room temperature under solvent-free conditions. auctoresonline.org

Nanocatalysts:

Nanocatalysts offer high surface-area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity and selectivity. Their heterogeneous nature allows for easy separation from the reaction mixture and subsequent reuse. Several types of nanocatalysts have been reported for benzoxazole synthesis. For example, Fe3O4@SiO2-SO3H magnetic nanoparticles have been utilized as an efficient and reusable solid acid catalyst for the condensation of 2-aminophenol with various aldehydes under solvent-free conditions. researchgate.net The magnetic core allows for simple recovery of the catalyst using an external magnet. researchgate.net Similarly, nano SnO2 has been explored as a green and recyclable catalyst for the synthesis of 2-aryl and 2-alkylbenzoxazole derivatives under ambient temperature in ethanol. ias.ac.in The synthesis of this compound could potentially be achieved by reacting 2-amino-5-nitrophenol with valeraldehyde in the presence of such nanocatalysts.

PEG-SO3H:

Poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) is a biodegradable, non-toxic, and recyclable polymeric acid catalyst. arabjchem.orgresearchgate.netresearchgate.net It has been successfully used for the one-pot synthesis of various benzoxazole derivatives from the condensation of o-aminophenols with aldehydes or carboxylic acids. arabjchem.orgresearchgate.net The reaction can be carried out under mild conditions, and the catalyst can be easily recovered by filtration and reused multiple times without a significant decrease in its catalytic activity. arabjchem.org One reported method involves the synthesis of substituted benzoxazole derivatives starting from substituted 2-nitrophenols and aldehydes, which is particularly relevant for the synthesis of the target compound. researchgate.net

Table 1: Recyclable Catalytic Systems in Benzoxazole Synthesis

| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Recyclability |

|---|---|---|---|---|---|---|

| Ionic Liquid ([BDBDIm]Br) | 2-amino-4-chlorophenol, Salicylic acid derivatives | Solvent-free | Room Temp. | 60-180 min | 82-95 | Up to 3 cycles |

| Nanocatalyst (Fe3O4@SiO2-SO3H) | 2-aminophenol, Benzaldehyde | Solvent-free | 50 | 30 min | ~90 | Multiple cycles |

| PEG-SO3H | 2-aminophenol, Benzaldehyde | Chloroform | 60-65 | 5-6 h | 94 | Up to 5 cycles |

Microwave and Ultrasound-Assisted Synthetic Protocols

The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized organic synthesis by offering rapid, efficient, and often higher-yielding alternatives to conventional heating methods. eurekaselect.comnih.gov

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to a rapid and uniform temperature increase within the reaction mixture. nih.govnih.govwjarr.com This technique has been extensively applied to the synthesis of benzoxazoles, significantly reducing reaction times from hours to minutes. eurekaselect.commdpi.comresearchgate.net A notable one-pot synthesis of 2-substituted benzoxazoles starts from a nitrophenol and a carboxylic acid. researchgate.net This process involves an initial microwave-assisted reductive transfer hydrogenation of the nitro group, followed by the formation of the benzoxazole ring, all in a single vessel. researchgate.net This approach is highly relevant for the synthesis of this compound. Another microwave-assisted method involves the cyclization of 2-aminophenols and benzaldehydes using a deep eutectic solvent, [CholineCl][oxalic acid], as a catalyst. mdpi.com This method boasts good to excellent conversion and selectivity under microwave irradiation. mdpi.com

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, facilitates reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.govnih.govlew.ronih.govmdpi.com This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. researchgate.netresearchgate.netbohrium.com An efficient and green synthesis of novel benzoxazoles has been reported under ultrasound irradiation from azo-linked salicylic acid derivatives and 2-amino-4-chlorophenol, resulting in high yields and short reaction times. researchgate.netresearchgate.net The use of imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles under solvent-free sonication has also been developed for the synthesis of benzoxazoles and benzothiazoles with moderate to good yields. researchgate.netbohrium.com This method combines the advantages of nanocatalysis, ionic liquids, and ultrasound irradiation. While specific protocols for this compound are not explicitly detailed, the synthesis of a benzoxazole from 4-nitrobenzaldehyde has been demonstrated, indicating the feasibility of incorporating a nitro group using this technique. researchgate.net

Table 2: Microwave and Ultrasound-Assisted Benzoxazole Synthesis

| Method | Reactants | Catalyst/Medium | Power/Frequency | Time | Yield (%) |

|---|---|---|---|---|---|

| Microwave | 2-aminophenol, Benzaldehyde | [CholineCl][oxalic acid] | 300 W | 10-15 min | >90 |

| Microwave | Nitrophenol, Carboxylic acids | Pd/C, T3P | - | 5 min (reduction) | 56-83 (overall) |

| Ultrasound | 2-amino-4-chlorophenol, Azo-linked salicylic acids | Ethanol | 50 kHz | 10-30 min | 90-96 |

| Ultrasound | 2-aminophenol, Benzaldehyde | LAIL@MNP | 37 kHz | 30 min | up to 90 |

Iii. Mechanistic Investigations of 1,3 Benzoxazole Formation and Reactivity

Elucidation of Reaction Pathways and Identification of Key Intermediates (e.g., 2,3-dihydrobenzoxazole)

The formation of 1,3-benzoxazoles typically proceeds through the condensation of 2-aminophenols with various carbonyl compounds. A general mechanism involves the initial formation of a Schiff base (imine) intermediate, followed by intramolecular cyclization and subsequent aromatization. rsc.org

One of the most common pathways involves the reaction of a 2-aminophenol (B121084) with an aldehyde. The initial step is the formation of an imine intermediate. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the imine carbon, leading to the formation of a 2,3-dihydrobenzoxazole intermediate. nih.gov This intermediate then undergoes oxidation or dehydrogenation to yield the final aromatic 1,3-benzoxazole. nih.gov

Alternative pathways have also been proposed and investigated. For instance, the reaction can proceed through an initial esterification followed by rearrangement. In the biosynthesis of nataxazole, an ATP-dependent adenylating enzyme generates an ester which then rearranges through a tetrahedral hemiorthoamide to form an amide. A second enzyme then catalyzes the cyclization and dehydration of this intermediate to form the benzoxazole (B165842) ring. nih.govdntb.gov.ua

In metal-catalyzed reactions, the mechanism can be more complex. For example, in copper-catalyzed cyclizations of ortho-haloanilides, the proposed mechanism involves an oxidative insertion/reductive elimination pathway via a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org

The table below summarizes key intermediates identified in different benzoxazole formation pathways.

| Pathway | Key Intermediate(s) | Description | Reference(s) |

| Condensation of 2-aminophenol and aldehyde | Imine, 2,3-dihydrobenzoxazole | The reaction proceeds via an imine which cyclizes to a dihydrobenzoxazole, followed by oxidation. | nih.gov |

| Biosynthesis of Nataxazole | Ester, Tetrahedral hemiorthoamide, Amide | An enzymatic pathway involving esterification, rearrangement, and enzyme-catalyzed cyclization. | nih.govdntb.gov.ua |

| Copper-catalyzed cyclization of o-haloanilides | Cu(I)/Cu(III) species | A catalytic cycle involving oxidative addition and reductive elimination steps. | organic-chemistry.org |

| Tf₂O-promoted synthesis from tertiary amides | Amidinium salt | Triflic anhydride (B1165640) activates the amide, which then reacts with 2-aminophenol. | nih.gov |

Kinetic Studies and Reaction Rate Determinants

Kinetic studies are crucial for understanding the factors that control the rate of 1,3-benzoxazole formation. The rate-determining step can vary depending on the specific reaction pathway and conditions.

In the copper-catalyzed cyclization of ortho-haloanilides, the rate of reaction follows the order I > Br > Cl for the halogen substituent. This trend is consistent with oxidative addition being the rate-determining step of the reaction. organic-chemistry.org

For reactions involving the condensation of 2-aminophenols and aldehydes, the initial formation of the imine or the subsequent cyclization can be the rate-limiting step. The nature of the substituents on both the 2-aminophenol and the aldehyde can significantly influence the reaction rate. Electron-withdrawing groups on the aldehyde can enhance the initial nucleophilic attack, while the electronic properties of the 2-aminophenol affect the nucleophilicity of both the amino and hydroxyl groups.

Temperature is also a significant factor. For instance, in the synthesis of 2-phenylbenzoxazole (B188899) using a Brønsted acidic ionic liquid gel, no product was obtained at room temperature, and the reaction proceeded slowly below 100°C. However, at 130°C, a 98% yield was achieved, indicating a significant temperature dependence of the reaction rate. nih.govacs.org

Examination of Intramolecular Cyclization and Dehydrogenation Steps

The intramolecular cyclization and subsequent dehydrogenation (or oxidation) are critical steps in the formation of the aromatic 1,3-benzoxazole ring system.

The intramolecular cyclization typically involves the nucleophilic attack of the phenolic oxygen onto the imine carbon, forming the 2,3-dihydrobenzoxazole intermediate. nih.gov The facility of this step is influenced by the geometric and electronic properties of the imine intermediate.

The final step is the aromatization of the 2,3-dihydrobenzoxazole intermediate. This can occur through several mechanisms:

Aerial Oxidation: In many cases, atmospheric oxygen is sufficient to oxidize the dihydrobenzoxazole to the corresponding benzoxazole. nih.gov

Use of Oxidants: Chemical oxidants can be employed to facilitate this step. For example, elemental sulfur has been used as an oxidant in the synthesis of benzoxazoles from 2-aminophenols and aldehydes. nih.gov

Catalyst-Mediated Dehydrogenation: In some catalytic systems, the catalyst itself can promote the dehydrogenation step.

Role of Catalysts and Reagents in Directing Reaction Selectivity and Efficiency

The choice of catalysts and reagents plays a paramount role in the synthesis of 1,3-benzoxazoles, influencing reaction efficiency, selectivity, and conditions. A wide array of catalysts have been developed, ranging from simple acids and bases to complex metal-based systems and ionic liquids.

Brønsted and Lewis Acids: Simple acid catalysts are commonly used to promote the condensation reaction. For example, samarium triflate has been used as a reusable acid catalyst in aqueous media. organic-chemistry.org A combination of a Brønsted acid like TsOH·H₂O and a copper salt (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org

Metal Catalysts: Transition metal catalysts, particularly those based on copper and palladium, are highly effective. Copper(I) iodide (CuI) in combination with ligands like 1,10-phenanthroline (B135089) has been used for the cyclization of ortho-haloanilides. organic-chemistry.org Palladium catalysts have been employed for the aerobic oxidation of o-aminophenols and isocyanides to yield 2-aminobenzoxazoles. organic-chemistry.org

Ionic Liquids: Ionic liquids have emerged as green and efficient catalysts and reaction media. A Brønsted acidic ionic liquid gel has been shown to be a highly effective and recyclable catalyst for the solvent-free synthesis of benzoxazoles. nih.govacs.org

Other Reagents:

Triflic anhydride (Tf₂O): This reagent can activate tertiary amides, allowing for their reaction with 2-aminophenols to form 2-substituted benzoxazoles. nih.gov

Elemental Sulfur: Can act as a promoter and oxidant in the synthesis of benzoxazoles from o-nitrophenols and benzaldehydes. organic-chemistry.org

The following table provides a summary of various catalysts and their effectiveness in benzoxazole synthesis.

| Catalyst/Reagent | Reactants | Conditions | Key Advantages | Reference(s) |

| Samarium triflate | o-amino(thio)phenols and aldehydes | Aqueous medium, mild conditions | Green, efficient, reusable catalyst | organic-chemistry.org |

| TsOH·H₂O and CuI | 2-aminophenols and β-diketones | Acetonitrile, 80°C | Tolerates various substituents | organic-chemistry.org |

| CuI and 1,10-phenanthroline | ortho-haloanilides | - | General method for benzoxazole formation | organic-chemistry.org |

| Brønsted acidic ionic liquid gel | 2-aminophenol and aldehydes | Solvent-free, 130°C | High yield, recyclable catalyst | nih.govacs.org |

| Triflic anhydride (Tf₂O) | Tertiary amides and 2-aminophenols | - | Versatile for a wide range of functionalized benzoxazoles | nih.gov |

Iv. Advanced Spectroscopic and Structural Characterization of 2 Butyl 4 Nitro 1,3 Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural assignment of 2-butyl-4-nitro-1,3-benzoxazole can be achieved.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the butyl group and the aromatic protons on the benzoxazole (B165842) ring. The electron-withdrawing nature of the nitro group and the benzoxazole ring system will influence the chemical shifts of the neighboring protons, causing them to appear at lower fields (higher ppm values).

The protons of the butyl group would exhibit characteristic splitting patterns. The terminal methyl (CH₃) group would likely appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) group. The two internal methylene groups would present as more complex multiplets due to coupling with their neighboring methylene groups. The methylene group directly attached to the C2 position of the benzoxazole ring would be expected to be the most downfield of the butyl protons.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. The positions of these signals are influenced by the nitro group at C4 and the fused oxazole (B20620) ring. The proton at C5 would likely be a doublet, coupled to the proton at C6. The proton at C6 would appear as a triplet (or doublet of doublets), coupled to the protons at C5 and C7. The proton at C7 would be a doublet, coupled to the proton at C6. The strong deshielding effect of the nitro group would cause the proton at C5 to have the highest chemical shift among the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern |

| Aromatic H-5 | ~8.0 - 8.2 | d |

| Aromatic H-6 | ~7.5 - 7.7 | t |

| Aromatic H-7 | ~7.8 - 8.0 | d |

| Butyl -CH₂- (alpha to ring) | ~3.0 - 3.2 | t |

| Butyl -CH₂- | ~1.7 - 1.9 | m |

| Butyl -CH₂- | ~1.4 - 1.6 | m |

| Butyl -CH₃ | ~0.9 - 1.1 | t |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the ten carbon atoms in the molecule, unless there is an accidental overlap. The carbon atoms of the benzoxazole ring will appear in the aromatic region (typically 110-160 ppm). The C2 carbon, being part of the oxazole ring and bonded to the butyl group, is expected at a significantly downfield position. The carbon atoms of the butyl chain will appear in the aliphatic region of the spectrum.

The presence of the nitro group will have a notable effect on the chemical shifts of the aromatic carbons, particularly C4, which will be significantly deshielded. The carbon atoms of the benzoxazole ring directly bonded to heteroatoms (C2, C3a, C7a) will also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | ~165 - 170 |

| C3a | ~145 - 150 |

| C4 | ~140 - 145 |

| C5 | ~120 - 125 |

| C6 | ~125 - 130 |

| C7 | ~115 - 120 |

| C7a | ~150 - 155 |

| Butyl C1' | ~30 - 35 |

| Butyl C2' | ~25 - 30 |

| Butyl C3' | ~20 - 25 |

| Butyl C4' | ~10 - 15 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, including FT-IR and FT-Raman, is instrumental in identifying the functional groups present in a molecule and providing insights into its conformational state.

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The most prominent bands would be associated with the nitro group, the benzoxazole ring, and the butyl chain.

The nitro group (NO₂) is expected to show two strong stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the butyl group would appear in the region of 2800-3100 cm⁻¹. The C=N stretching of the oxazole ring is expected around 1600-1650 cm⁻¹. The C-O-C stretching of the oxazole ring would likely produce a strong band in the 1200-1280 cm⁻¹ region. Bending vibrations for C-H bonds in the aromatic and aliphatic parts of the molecule would be observed at lower wavenumbers.

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like the nitro group give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman bands. The Raman spectrum of this compound would be expected to show strong signals for the C=C stretching vibrations of the benzene ring and the symmetric stretching of the nitro group. The C-H stretching vibrations would also be visible. The combination of FT-IR and FT-Raman data would allow for a more complete vibrational assignment.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 (weak to medium) | 3000-3100 (strong) |

| Aliphatic C-H Stretch | 2850-2960 (medium to strong) | 2850-2960 (strong) |

| C=N Stretch | 1600-1650 (medium) | 1600-1650 (medium) |

| Aromatic C=C Stretch | 1450-1600 (multiple bands, medium) | 1450-1600 (multiple bands, strong) |

| NO₂ Asymmetric Stretch | 1500-1570 (strong) | Weak or inactive |

| NO₂ Symmetric Stretch | 1300-1370 (strong) | 1300-1370 (strong) |

| C-O-C Stretch | 1200-1280 (strong) | Weak or inactive |

Note: These are predicted values and the intensities are relative.

SERS is a highly sensitive technique that can provide detailed information about the orientation of a molecule adsorbed on a metal surface (typically silver or gold nanoparticles). For this compound, a SERS study would reveal which parts of the molecule interact most strongly with the metal surface. It is plausible that the nitro group and the nitrogen and oxygen heteroatoms of the benzoxazole ring could interact with the metal surface, leading to a significant enhancement of the Raman signals of the vibrational modes associated with these groups. The orientation of the molecule on the surface could be inferred from the relative enhancement of different vibrational modes. For instance, if the molecule adsorbs perpendicular to the surface through the nitro group, the vibrations of this group would be significantly enhanced.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Patterns

Detailed experimental mass spectrometry data, including specific fragmentation patterns for this compound, are not extensively available in the public domain based on current literature searches. While commercial availability of the compound is confirmed, published research detailing its mass spectrometric behavior is scarce.

For analogous benzoxazole structures, mass spectrometry is a critical tool for confirming the molecular weight. The molecular ion peak (M+) or a protonated molecule ([M+H]+) would be expected to confirm the molecular formula C₁₁H₁₂N₂O₃, corresponding to a molecular weight of approximately 220.22 g/mol .

Hypothetical fragmentation patterns for this compound would likely involve the following pathways:

Loss of the butyl side chain: Cleavage of the bond between the benzoxazole ring and the butyl group would be a probable fragmentation step.

Loss of the nitro group: Fragmentation involving the loss of NO₂ is a common pathway for nitroaromatic compounds.

Ring cleavage: The benzoxazole ring system itself could undergo characteristic cleavage to produce smaller fragment ions.

A detailed analysis would require experimental data to confirm the exact m/z values and relative intensities of the fragment ions.

Table 1: Anticipated Mass Spectrometry Data for this compound

| Analysis | Description | Expected Observation |

|---|---|---|

| Molecular Ion | Confirmation of molecular weight | m/z ≈ 220.22 (for C₁₁H₁₂N₂O₃) |

| Major Fragments | Common fragmentation pathways | Fragments corresponding to the loss of the butyl group, nitro group, and cleavage of the benzoxazole ring. |

Single Crystal X-ray Diffraction (XRD) for Absolute Configuration and Solid-State Structure

As of the latest available information, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. Therefore, detailed crystallographic data, such as the crystal system, space group, unit cell dimensions, and specific atomic coordinates, are not available.

Single-crystal XRD is the definitive method for determining the precise three-dimensional structure of a crystalline solid. Such an analysis for this compound would provide invaluable information on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Planarity: The degree of planarity of the benzoxazole ring system and the orientation of the butyl and nitro substituents.

Intermolecular Interactions: The presence of any hydrogen bonds, π-π stacking, or other non-covalent interactions that govern the packing of molecules in the crystal lattice.

Polymorphism: The potential for the compound to exist in different crystalline forms, which can impact its physical properties.

Table 2: Required Crystallographic Parameters from a Single Crystal XRD Study of this compound

| Parameter | Information Provided | Status |

|---|---|---|

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Not Available |

| Space Group | The specific symmetry operations of the crystal. | Not Available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. | Not Available |

| Z (Molecules per unit cell) | The number of molecules contained within one unit cell. | Not Available |

| Bond Lengths and Angles | The precise distances and angles between atoms in the molecule. | Not Available |

| Final R-factor | An indicator of the quality of the crystal structure refinement. | Not Available |

Vi. Structure Activity Relationship Sar Studies and Pharmacophore Development for Benzoxazole Derivatives

Role of the 1,3-Benzoxazole Scaffold as a Privileged Structure in Bioactive Compound Design

The 1,3-benzoxazole ring system is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.govresearchgate.net This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets, leading to a wide array of pharmacological activities. The benzoxazole (B165842) scaffold's prevalence in bioactive compounds stems from its unique structural and chemical properties.

Key Attributes of the Benzoxazole Scaffold:

Structural Rigidity and Planarity: The fused ring system provides a rigid, planar structure that can facilitate π-π stacking or cation-π interactions with biological targets like enzymes and receptors. researchgate.net

Hydrogen Bonding Capacity: The nitrogen and oxygen heteroatoms in the oxazole (B20620) ring can act as hydrogen bond acceptors, enabling crucial non-covalent interactions with the active sites of proteins. researchgate.net

Synthetic Versatility: The benzoxazole core is synthetically accessible and can be readily functionalized at multiple positions, particularly at the C2 position and on the benzene (B151609) ring. wikipedia.orgnih.gov This allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement: It can serve as a bioisostere for other aromatic systems, such as indoles or benzimidazoles, offering a way to modulate a compound's properties while retaining its core binding interactions.

The benzoxazole nucleus is a component of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. wikipedia.orgnih.gov Its aromatic nature confers relative stability, yet it possesses reactive sites that permit functionalization, making it an ideal starting point for developing novel therapeutic agents. wikipedia.org

Impact of the 2-Butyl Moiety on Binding Affinity and Selectivity in Biological Systems

The substituent at the 2-position of the benzoxazole ring plays a pivotal role in determining the compound's biological profile. The introduction of a butyl group at this position primarily influences the molecule's hydrophobicity and steric profile, which are critical for target binding.

Research on various 2-substituted benzoxazoles has shown that hydrophobic groups are often essential for activity. For instance, in studies on potential VEGFR-2 inhibitors, derivatives with terminal hydrophobic moieties, such as tert-butyl groups, were synthesized to interact with the allosteric hydrophobic pocket of the enzyme. nih.gov One such derivative, an unsubstituted benzo[d]oxazole with a terminal tert-butyl group (compound 12d), demonstrated the highest inhibitory activity against the HepG2 cancer cell line in its series. nih.gov

The butyl group, being a flexible alkyl chain, can adopt various conformations to fit into hydrophobic pockets within a protein's active site. This interaction can enhance binding affinity by displacing water molecules and establishing favorable van der Waals forces. The specific nature of the alkyl group—whether it's a straight-chain (n-butyl), a branched isomer (isobutyl, sec-butyl), or a bulky group (tert-butyl)—can fine-tune the selectivity and potency of the compound for different biological targets. nih.govnih.gov

Influence of the 4-nitro Group Position on Modulating Bioactivity

The nitro (NO₂) group is a powerful modulator of biological activity due to its strong electron-withdrawing nature. nih.govnih.gov When attached to an aromatic ring, it significantly alters the electronic properties of the entire molecule through both resonance and inductive effects, deactivating the ring system. nih.govlibretexts.org The position of the nitro group on the benzoxazole nucleus is critical to its effect.

Electronic and Biological Effects of the Nitro Group:

Electron-Withdrawing Effects: The NO₂ group pulls electron density from the benzene ring, which can influence the pKa of the molecule and its ability to participate in hydrogen bonding or other electronic interactions with a biological target. nih.govnih.gov

Enhanced Biological Activity: The introduction of nitro groups into the benzoxazole structure has been shown to significantly increase the biological activity of the resulting compounds. butlerov.comresearchgate.net SAR studies have reported that the presence of electron-withdrawing groups, such as a nitro group at the para-position of a substituent, can improve anti-proliferative activity against cancer cells. researchgate.net

Redox Cycling: In some biological systems, the nitro group can undergo enzymatic reduction to form reactive nitroso and hydroxylamine (B1172632) intermediates. This process can be linked to the molecule's mechanism of action, particularly in antimicrobial or antiparasitic contexts. nih.gov

Substituent Effects on the Benzene Ring of the 1,3-Benzoxazole Nucleus

Beyond the specific 4-nitro group, the type and position of any substituent on the benzene portion of the benzoxazole nucleus can profoundly impact pharmacological activity. SAR studies have explored a wide range of substituents to fine-tune the biological effects of these derivatives.

Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been shown to be effective, depending on the specific biological target and the desired activity.

| Substituent Type | Example Groups | Position | Observed Effect on Bioactivity |

| Electron-Withdrawing | -NO₂, -Cl, -F | Various | Often enhances antimicrobial and anticancer activities. researchgate.netacs.org A nitro group can significantly increase biological activity. butlerov.com |

| Electron-Donating | -CH₃, -OCH₃, -tert-butyl | Various | Can lead to compounds with good activity; effects are target-dependent. nih.govacs.org |

| Halogens | -F, -Cl, -Br, -I | Various | Generally act as deactivating groups but can enhance membrane permeability and binding affinity. libretexts.org |

This table is generated based on findings from multiple sources discussing substituent effects on benzoxazole and related benzene derivatives. nih.govlibretexts.orgbutlerov.comresearchgate.netacs.org

The electronic nature of the substituent alters the charge distribution across the benzoxazole ring system, while its size (steric effects) can influence how the molecule fits into a binding site. Therefore, a systematic variation of substituents on the benzene ring is a key strategy in the rational design of new benzoxazole-based therapeutic agents. bohrium.com

Development of Quantitative Structure-Activity Relationships (QSAR) Models for Benzoxazole Analogues

To more systematically understand and predict the biological activity of benzoxazole derivatives, researchers employ computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling. ijpsdronline.com QSAR studies aim to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. bohrium.comrsc.org These models generate 3D contour maps that visualize the regions around the molecule where certain properties are predicted to enhance or diminish activity.

Key Aspects of QSAR Modeling for Benzoxazoles:

Model Generation: Studies have successfully generated statistically significant CoMFA and CoMSIA models for benzoxazole derivatives against various targets, including cancer cell lines. bohrium.comrsc.org

Predictive Power: These models are validated for their ability to predict the activity of new, unsynthesized compounds. For example, a 3D-QSAR study on benzoxazoles as anti-inflammatory agents yielded a CoMFA model with a predictive r² value of 0.788, indicating good predictive ability. bohrium.com

Descriptor Importance: 2D-QSAR models have identified that topological parameters and molecular connectivity indices are often highly relevant for the antimicrobial activity of benzoxazole derivatives. researchgate.net

Pharmacophore Identification: QSAR studies are often coupled with pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.govthaiscience.info

The insights gained from QSAR models provide a rational basis for lead optimization, helping to prioritize the synthesis of compounds with a higher probability of success and avoiding the costly synthesis of less promising analogues. rsc.org

| QSAR Study Focus | Model Type | Key Findings/Statistics |

| Anticancer Agents | CoMFA & CoMSIA | Generated models with good predictability (e.g., CoMSIA R pred² = 0.6577 for MCF-7 cells). Contour maps highlighted the importance of steric and electrostatic fields. rsc.org |

| Anti-inflammatory Agents | CoMFA & CoMSIA | Developed models with high correlation coefficients (e.g., CoMFA r² = 0.975) and good predictive ability (r²pred = 0.788). bohrium.com |

| Antimicrobial Agents | 2D-QSAR (MLR) | Identified topological parameters and Kier's molecular connectivity indices as relevant for activity. researchgate.net |

This table summarizes representative findings from QSAR studies on benzoxazole derivatives. bohrium.comrsc.orgresearchgate.net

Vii. Advanced Research Applications and Future Directions for 1,3 Benzoxazole Chemistry

1,3-Benzoxazole Derivatives in Agrochemical Innovation and Development

The benzoxazole (B165842) scaffold is a significant pharmacophore in the discovery of new agrochemicals, with derivatives exhibiting a broad spectrum of activities. mdpi.comnih.gov Research over the past two decades has highlighted their potential as herbicides, fungicides, insecticides, and antiviral agents. mdpi.comnih.govresearchgate.net The stable and easily modifiable structure of benzoxazoles makes them ideal for developing novel solutions to combat crop loss and manage pest resistance. mdpi.com

Key Research Findings:

Herbicidal Activity: Certain benzoxazole derivatives function as acetyl-coenzyme A carboxylase (ACCase) inhibitors, which disrupt fatty acid synthesis in grasses, leading to plant death. researchgate.net Commercial herbicides like fenoxaprop-p-ethyl (B1329639) contain this core structure. researchgate.net

Insecticidal Activity: Oxazosulfyl is a notable benzoxazole-based insecticide with a broad spectrum of activity, primarily used against rice pests. mdpi.comresearchgate.net

Fungicidal and Antibacterial Activity: Benzoxazole derivatives have demonstrated efficacy against various plant pathogens. mdpi.comnih.gov For instance, the fungicide benthiavalicarb-isopropyl (B606019) inhibits sporangia formation in Phytophthora. researchgate.net

Antiviral Activity: The antiviral agent Dufulin, which is based on a similar heterocyclic structure, has been widely used to protect crops like tomatoes, cucumbers, and tobacco from viral diseases. mdpi.comresearchgate.net

The structure-activity relationship (SAR) is a critical aspect of this research, aiming to optimize the efficacy of these compounds. nih.gov The presence of specific substituents, such as the nitro group in 2-Butyl-4-nitro-1,3-benzoxazole, can significantly influence biological activity.

Table 1: Agrochemical Activities of Benzoxazole Derivatives

| Activity Type | Mechanism/Target Example | Reference Compound Example | Citations |

|---|---|---|---|

| Herbicidal | Acetyl-coenzyme A carboxylase (ACCase) inhibition | Fenoxaprop-p-ethyl | researchgate.net |

| Insecticidal | Undisclosed mechanism of action | Oxazosulfyl | mdpi.comresearchgate.net |

| Fungicidal | Inhibition of sporangia formation | Benthiavalicarb-isopropyl | researchgate.net |

| Antiviral | Broad-spectrum viral inhibition | Dufulin | mdpi.comresearchgate.net |

| Antibacterial | Inhibition of various bacterial strains | General Benzoxazole Derivatives | mdpi.comnih.gov |

Integration of 1,3-Benzoxazoles into Functional Materials and Organic Electronics

The unique electronic and photophysical properties of 1,3-benzoxazoles make them attractive candidates for use in functional materials and organic electronics. researchgate.net Their inherent aromaticity and heterocyclic nature contribute to their stability and utility as building blocks for complex molecular architectures. wikipedia.org

Research in this area focuses on leveraging these properties for applications such as:

Organic Light-Emitting Diodes (OLEDs): Benzoxazole and its related benzothiadiazole derivatives are used as acceptor units in the molecular construction of materials for OLEDs. bohrium.commdpi.com

Fluorophores and Optical Brighteners: Many benzoxazole derivatives exhibit strong fluorescence, leading to their use as fluorophores for analyte sensing and as optical brighteners in products like laundry detergents. wikipedia.orgmdpi.comfrontiersin.org The introduction of electron-donating or electron-withdrawing groups can tune the electronic and optical properties, including the emission wavelength and quantum yield. frontiersin.orgresearchgate.net

Organic Solar Cells and Transistors: The versatility of the benzoxazole core allows for the synthesis of π-extended systems suitable for use in organic field-effect transistors and solar cells. bohrium.commdpi.com

Theoretical studies, often employing Density Functional Theory (DFT), are used to model the electronic structure and predict the optoelectronic properties of new benzoxazole-based materials. frontiersin.orgresearchgate.net These computational approaches help in understanding intramolecular charge transfer (ICT) characteristics, which are crucial for designing efficient electronic materials. frontiersin.org

Development of Novel Analytical Methodologies for 1,3-Benzoxazoles in Complex Matrices

The synthesis and evaluation of novel 1,3-benzoxazole derivatives necessitate robust analytical methodologies for their characterization and quantification. While specific methods for detecting these compounds in complex environmental or biological matrices are still an emerging area, a well-established suite of techniques is employed for structural confirmation and purity assessment during their development.

Standard analytical techniques used in benzoxazole research include:

Spectroscopic Methods: Infrared (IR) spectroscopy is used to identify characteristic functional groups, such as C=N and C-O-C stretching in the oxazole (B20620) ring and N-H or C=O in precursors or derivatives. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure and the position of substituents. nih.govbiotech-asia.orgnih.gov

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight of the synthesized compounds and confirming their elemental composition, often through high-resolution mass spectrometry (HRMS). frontiersin.orgbiotech-asia.org

Chromatography: Thin-layer chromatography (TLC) is routinely used to monitor the progress of synthesis reactions. nih.govacs.org

Biological Screening Assays: For evaluating biological activity, specific assays are employed. For instance, the agar (B569324) well diffusion method is used to test the antibacterial activity of new benzoxazole derivatives against various bacterial strains. biotech-asia.org

Developing methods to detect and quantify these compounds in complex samples like soil, water, or biological tissues will be crucial for future environmental monitoring and pharmacokinetic studies.

Computational Design and Virtual Screening for Rational Benzoxazole Lead Discovery

Computational chemistry has become an indispensable tool in the rational design and discovery of new benzoxazole-based therapeutic agents. nih.govnih.gov These in silico methods accelerate the identification of promising lead compounds by predicting their binding affinity to biological targets, thereby reducing the time and cost associated with traditional high-throughput screening. nih.govnih.gov

Key computational strategies employed in benzoxazole research include:

Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a protein receptor's binding site to predict the conformation and affinity of the ligand. nih.govbenthamdirect.com It has been used to identify benzoxazole derivatives as potential inhibitors for targets like VEGFR-2, a key protein in cancer progression. nih.govtandfonline.com

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. nih.govnih.gov It is used to screen large virtual libraries for molecules that match the pharmacophore of known active compounds. researchgate.net

Virtual Screening: Large databases of chemical compounds are computationally screened against a specific biological target to identify potential hits for further experimental validation. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the stability of the ligand-receptor complex over time, providing insights into the binding dynamics. benthamdirect.com

Density Functional Theory (DFT): DFT calculations help in understanding the electronic properties, reactivity, and stability of molecules, aiding in the design of compounds with desired characteristics. benthamdirect.commarmara.edu.tr

These computational tools have successfully guided the synthesis and optimization of benzoxazole derivatives targeting a range of diseases, from cancer to inflammatory disorders and infectious diseases. nih.govnih.govtandfonline.com

Table 2: Computational Techniques in Benzoxazole Research

| Technique | Application | Target Example | Citations |

|---|---|---|---|

| Molecular Docking | Predicts binding mode and affinity | VEGFR-2, 5-LOX-activating protein (FLAP) | nih.govbenthamdirect.comtandfonline.comresearchgate.net |

| Pharmacophore Modeling | Identifies key features for activity; screens libraries | Dihydrofolate reductase-thymidylate synthase (DHFR-TS) | nih.gov |

| Virtual Screening | High-throughput identification of potential hits | Various protein targets | researchgate.netresearchgate.net |

| Molecular Dynamics (MD) | Assesses stability of ligand-protein complex | Formazan derivatives against 4URO receptor | benthamdirect.com |

| DFT Calculations | Analyzes electronic structure and reactivity | Various benzoxazole derivatives | researchgate.netbenthamdirect.commarmara.edu.tr |

Emerging Synthetic Strategies for Highly Functionalized and Chiral 1,3-Benzoxazole Architectures

The development of novel and efficient synthetic methods is paramount to exploring the full potential of the 1,3-benzoxazole scaffold. Research in this area focuses on creating highly functionalized and stereochemically complex derivatives in a cost-effective and environmentally friendly manner.

Traditional synthesis often involves the condensation of 2-aminophenols with reagents like carboxylic acids or aldehydes. organic-chemistry.orgjocpr.com However, modern synthetic chemistry offers more sophisticated strategies:

Catalytic Methods: A variety of catalysts, including those based on copper, iron, palladium, and samarium, are used to promote the cyclization reactions under milder conditions and with higher yields. nih.govorganic-chemistry.orgnih.gov The use of reusable heterogeneous catalysts, such as Brønsted acidic ionic liquid gels, aligns with the principles of green chemistry. acs.orgnih.gov

One-Pot and Multicomponent Reactions: These procedures allow for the synthesis of complex benzoxazoles from simple precursors in a single reaction vessel, improving efficiency and reducing waste. nih.govorganic-chemistry.org

Continuous Flow Synthesis: Flow chemistry offers a scalable, safe, and reproducible method for synthesizing highly functionalized benzoxazoles. acs.orgnih.gov This technology allows for precise control over reaction parameters and the safe handling of unstable intermediates. acs.orgnih.gov